molecular formula C12H19NO4 B12075873 (2R)-3-{[(2,4-dimethoxyphenyl)methyl]amino}propane-1,2-diol

(2R)-3-{[(2,4-dimethoxyphenyl)methyl]amino}propane-1,2-diol

Cat. No.: B12075873
M. Wt: 241.28 g/mol
InChI Key: ZUIQNSXCHQXJJG-SNVBAGLBSA-N
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Description

(2R)-3-{[(2,4-dimethoxyphenyl)methyl]amino}propane-1,2-diol is a chiral compound with significant potential in various fields of scientific research. This compound features a 2,4-dimethoxyphenyl group attached to an amino-propane-1,2-diol backbone, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-{[(2,4-dimethoxyphenyl)methyl]amino}propane-1,2-diol typically involves the N-alkylation of primary amines and the reduction of nitriles and amides. Common reducing agents used in these reactions include lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) . These reactions are often carried out under controlled conditions to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-{[(2,4-dimethoxyphenyl)methyl]amino}propane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols or amines.

Scientific Research Applications

(2R)-3-{[(2,4-dimethoxyphenyl)methyl]amino}propane-1,2-diol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: This compound is used in biochemical assays and as a probe for studying enzyme activities.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-3-{[(2,4-dimethoxyphenyl)methyl]amino}propane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways and produce various physiological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-3-{[(2,4-dimethoxyphenyl)methyl]amino}propane-1,2-diol is unique due to its specific chiral configuration and the presence of the 2,4-dimethoxyphenyl group

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

(2R)-3-[(2,4-dimethoxyphenyl)methylamino]propane-1,2-diol

InChI

InChI=1S/C12H19NO4/c1-16-11-4-3-9(12(5-11)17-2)6-13-7-10(15)8-14/h3-5,10,13-15H,6-8H2,1-2H3/t10-/m1/s1

InChI Key

ZUIQNSXCHQXJJG-SNVBAGLBSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)CNC[C@H](CO)O)OC

Canonical SMILES

COC1=CC(=C(C=C1)CNCC(CO)O)OC

Origin of Product

United States

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